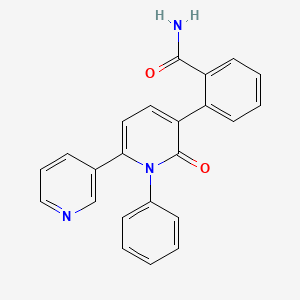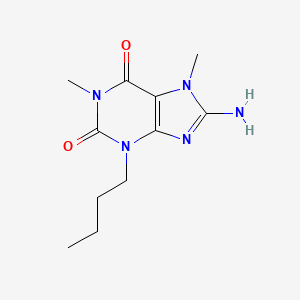
8-Amino-3-butyl-1,7-dimethylpurine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Amino-3-butyl-1,7-dimethylpurine-2,6-dione is a purine derivative that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is part of a broader class of xanthine derivatives, which are known for their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Amino-3-butyl-1,7-dimethylpurine-2,6-dione typically involves the modification of purine rings through various chemical reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
8-Amino-3-butyl-1,7-dimethylpurine-2,6-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can modify the purine ring, leading to different derivatives.
Substitution: The amino group at the 8-position can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted purine derivatives, which can have different biological activities and applications .
Scientific Research Applications
8-Amino-3-butyl-1,7-dimethylpurine-2,6-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex molecules.
Biology: This compound is studied for its potential effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 8-Amino-3-butyl-1,7-dimethylpurine-2,6-dione involves its interaction with specific molecular targets. It can bind to receptors and enzymes, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethylxanthine: Known for its stimulant effects.
8-Amino-1,3-dimethylpurine-2,6-dione: Studied for its potential antipsychotic activity.
Uniqueness
8-Amino-3-butyl-1,7-dimethylpurine-2,6-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other xanthine derivatives .
Properties
CAS No. |
7464-85-9 |
|---|---|
Molecular Formula |
C11H17N5O2 |
Molecular Weight |
251.29 g/mol |
IUPAC Name |
8-amino-3-butyl-1,7-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C11H17N5O2/c1-4-5-6-16-8-7(14(2)10(12)13-8)9(17)15(3)11(16)18/h4-6H2,1-3H3,(H2,12,13) |
InChI Key |
DMQOLEPZUYDGIF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


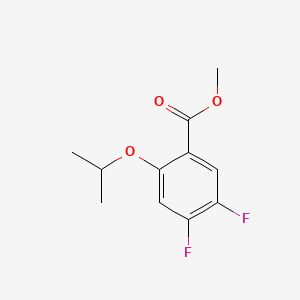
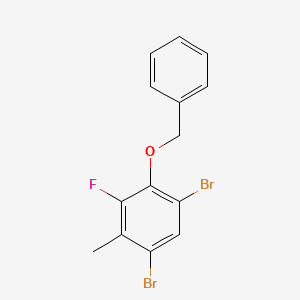
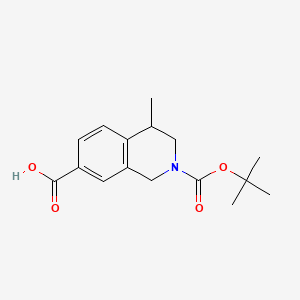
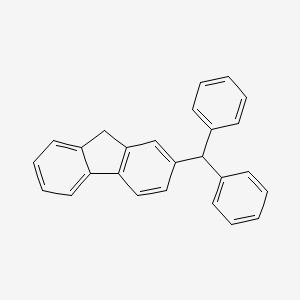
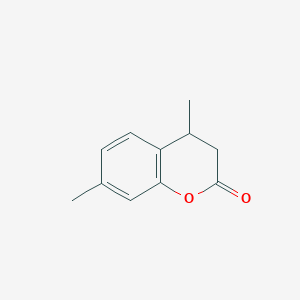
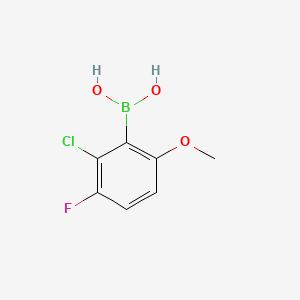


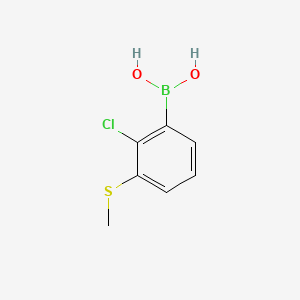
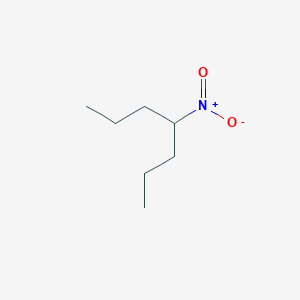
![2,4-Ditert-butyl-6-[[ethyl(diphenyl)-lambda5-phosphanylidene]amino]phenol](/img/structure/B14019845.png)

